![molecular formula C10H11BrO B1267562 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene CAS No. 5820-27-9](/img/structure/B1267562.png)

1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene

Overview

Description

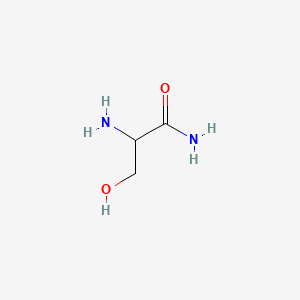

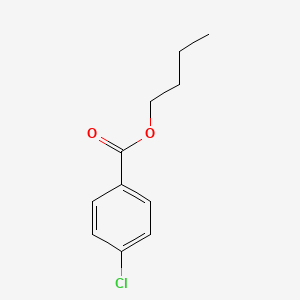

“1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene” is a chemical compound with the molecular formula C10H11BrO . It has a molecular weight of 227.1 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene” is 1S/C10H11BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6H,1,7H2,2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene” is a liquid at room temperature .Scientific Research Applications

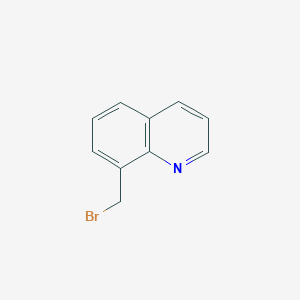

Application in Organic Synthesis

1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene

is a chemical compound used in organic synthesis .

Summary of the Application

This compound is used as a building block in the synthesis of more complex organic molecules. It has been used in the preparation of esters of 2,4-dienoic acids via a palladium-catalyzed reaction with methyl acrylate in the presence of triethylamine .

Methods of Application or Experimental Procedures

The specific procedures can vary depending on the target molecule, but a general approach might involve the following steps:

Results or Outcomes

The outcome of the reaction is the formation of esters of 2,4-dienoic acids . The yield and purity of the product can vary depending on the specific conditions used in the reaction.

Application in E2 Reaction

Summary of the Application

“1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene” can be used in E2 reactions . E2 reactions are a type of elimination reaction that results in the formation of a double bond .

Methods of Application or Experimental Procedures

The E2 reaction mechanism involves the use of a base to deprotonate a β-hydrogen on the substrate, leading to the formation of a double bond and the departure of the leaving group . The specific procedures can vary depending on the target molecule and the base used.

Results or Outcomes

The outcome of the E2 reaction is the formation of a double bond .

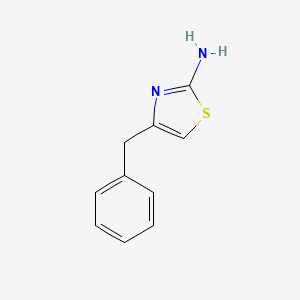

Application in Thermo Data Engine

Summary of the Application

“1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene” can be used in the Thermo Data Engine (TDE) for pure compounds . TDE is a database that provides thermodynamic data for pure compounds .

Methods of Application or Experimental Procedures

The compound can be used in the TDE by inputting its molecular formula and other relevant parameters into the database . The database then provides the thermodynamic data for the compound .

Results or Outcomes

The outcome of using the compound in the TDE is the acquisition of thermodynamic data for the compound . This data can be used in various scientific research applications .

Safety And Hazards

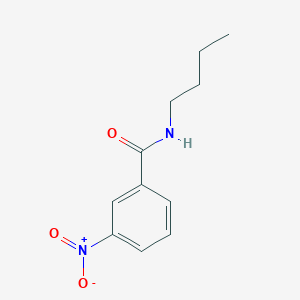

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

1-bromo-4-(2-methylprop-2-enoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6H,1,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQSRDPRMBZDDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284603 | |

| Record name | 1-bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene | |

CAS RN |

5820-27-9 | |

| Record name | NSC86579 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC37994 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene](/img/structure/B1267485.png)